methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a 3-phenoxybenzamido substituent at the 3-position of the heterocyclic core. This structure combines a benzothiophene scaffold with an amide-linked phenoxybenzoyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-12-5-6-13-19(18)29-21)24-22(25)15-8-7-11-17(14-15)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVBVOVNBDYCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene coreCommon reagents used in these reactions include N-hydroxysuccinimide (NHS), N,N-dicyclohexylcarbodiimide (DCC), and dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical Properties
The substituent at the 3-position significantly influences melting points, solubility, and crystallinity:
- Electron-donating groups (e.g., methoxy): Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) has a melting point of 103–104°C , while methyl 3-[(2-methoxyphenyl)amino] analog (3b) melts at 123–124°C .
- Electron-withdrawing groups (e.g., nitro): Nitro-substituted derivatives like methyl 3-[(2-nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3k) exhibit higher melting points (209–210°C) due to enhanced intermolecular interactions .
- Halogenated analogs : Fluorinated compounds (e.g., 3c, 3d) show moderate melting points (92–127°C), balancing polarity and molecular packing .
The target compound’s 3-phenoxybenzamido group, being bulkier and more polar than aryl amino groups, may result in a higher melting point and lower solubility in nonpolar solvents compared to analogs in the evidence.
Spectroscopic Characterization
- NMR spectroscopy: Aryl amino analogs show characteristic $ ^1H $-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and methyl ester groups (δ 3.8–3.9 ppm) . The target compound’s amide proton and phenoxy group would produce distinct shifts (e.g., δ 8.5–10 ppm for NH and δ 6.5–7.5 ppm for phenoxy protons).
- IR spectroscopy : Analogs exhibit C=O stretches (~1700 cm$ ^{-1} $) and N–H bends (~3300 cm$ ^{-1} $) . The amide C=O and N–H stretches in the target compound would appear at ~1650 cm$ ^{-1} $ and ~3200 cm$ ^{-1} $, respectively.
Comparative Data Table
Biological Activity
Methyl 3-(3-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 397278-90-9
- Molecular Formula : C23H17NO4S
- Molecular Weight : 403.4504 g/mol
The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, the benzothiophene scaffold is known for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Several studies have demonstrated that compounds with a benzothiophene structure exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- A recent study highlighted that related compounds induced apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and reduced cell viability .
- Enzyme Inhibition :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 5.0 | |
| MDA-MB-231 (breast cancer) | 6.5 | ||
| Cholinesterase Inhibition | AChE | 28.1 | |
| Antimicrobial | S. aureus | >128 |
Case Study: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of this compound was conducted using various human cancer cell lines, including MDA-MB-231 and A549. The study found that treatment with the compound led to a significant reduction in cell viability, suggesting that it may induce apoptosis through intrinsic pathways involving mitochondrial disruption and caspase activation .
Case Study: Neuroprotective Effects
In another study focusing on neuroprotective effects, the compound was evaluated for its ability to inhibit cholinesterases in SH-SY5Y neuroblastoma cells. The results indicated no cytotoxic effects at concentrations effective for enzyme inhibition, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
